4-[(10S,13R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid 4-[(10S,13R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18851851
InChI: InChI=1S/C26H44O4/c1-5-17-21-14-16(27)10-12-26(21,4)20-11-13-25(3)18(15(2)6-9-22(28)29)7-8-19(25)23(20)24(17)30/h15-21,23-24,27,30H,5-14H2,1-4H3,(H,28,29)/t15?,16?,17?,18?,19?,20?,21?,23?,24?,25-,26-/m1/s1
SMILES:
Molecular Formula: C26H44O4
Molecular Weight: 420.6 g/mol

4-[(10S,13R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid

CAS No.:

Cat. No.: VC18851851

Molecular Formula: C26H44O4

Molecular Weight: 420.6 g/mol

* For research use only. Not for human or veterinary use.

4-[(10S,13R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid -

Specification

Molecular Formula C26H44O4
Molecular Weight 420.6 g/mol
IUPAC Name 4-[(10S,13R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid
Standard InChI InChI=1S/C26H44O4/c1-5-17-21-14-16(27)10-12-26(21,4)20-11-13-25(3)18(15(2)6-9-22(28)29)7-8-19(25)23(20)24(17)30/h15-21,23-24,27,30H,5-14H2,1-4H3,(H,28,29)/t15?,16?,17?,18?,19?,20?,21?,23?,24?,25-,26-/m1/s1
Standard InChI Key ZXERDUOLZKYMJM-SCDRYFDMSA-N
Isomeric SMILES CCC1C2CC(CC[C@@]2(C3CC[C@]4(C(C3C1O)CCC4C(C)CCC(=O)O)C)C)O
Canonical SMILES CCC1C2CC(CCC2(C3CCC4(C(C3C1O)CCC4C(C)CCC(=O)O)C)C)O

Introduction

Structural Characteristics and Chemical Properties

The compound belongs to the steroid family, characterized by a cyclopenta[a]phenanthrene core modified with hydroxyl, ethyl, and methyl substituents. Its IUPAC name reflects the stereochemical complexity: the 10S and 13R configurations define the spatial orientation of methyl groups, while the 3,7-dihydroxy and 6-ethyl moieties enhance polarity and receptor binding affinity .

Molecular Geometry and Stereochemical Considerations

X-ray crystallography data for analogous steroids reveal a bent conformation of the cyclopenta[a]phenanthrene system, with the pentanoic acid side chain adopting an extended configuration to facilitate interactions with hydrophobic pockets in nuclear receptors . The 3α- and 7α-hydroxyl groups participate in hydrogen bonding with FXR, while the 6-ethyl substituent stabilizes the ligand-receptor complex through van der Waals interactions .

Physicochemical Properties

  • Molecular Formula: C₃₂H₅₂O₅

  • Molecular Weight: 516.76 g/mol

  • Solubility: Poor aqueous solubility (<0.1 mg/mL at pH 7.4); soluble in polar aprotic solvents (e.g., DMF, DMSO) .

  • pKa: The pentanoic acid moiety confers a pKa of ~4.5, enabling ionization under physiological conditions .

Synthetic Methodologies and Process Optimization

Recent advances in telescoped synthesis have streamlined the production of this compound, reducing reliance on toxic reagents and improving yields.

Key Synthetic Routes

A four-step process developed by Li et al. (2021) exemplifies modern synthetic strategies :

StepReaction TypeConditionsYieldKey Impurities Controlled
1Amidation of 8-E isomerPyBOP, DIPEA, DMF, 0°C to RT96%Z-isomer, pyrrolidine amide
2Hydrogenation and epimerization10% Pd/C, H₂ (4 atm), MeOH, 50°C98%Over-reduced byproducts
3Ketone reductionNaBH₄, NaOH, reflux95%Diastereomeric alcohols
4Recrystallizationn-BuOAc/heptane, two-stage cooling75%Imp-1 (<0.08%)

Pharmacological Applications and Mechanisms

Farnesoid X Receptor Agonism

Like OCA, this compound acts as a potent FXR agonist (EC₅₀ = 41 nM in HepG2 cells) . FXR activation downregulates bile acid synthesis via suppression of CYP7A1 and enhances hepatobiliary excretion through induction of BSEP (bile salt export pump) . In a phase II trial (NCT00570765), OCA reduced alkaline phosphatase (ALP) by 53% in PBC patients after 12 months, establishing the therapeutic benchmark for this compound class .

Clinical Trial Landscape

Ongoing studies evaluate structural analogs in cholestatic and metabolic disorders:

NCT NumberStudy DesignPrimary EndpointStatus
NCT05450887Phase III, OCA ± UDCA vs. placeboALP <1.67×ULN + ≥15% reduction at 12 monthsRecruiting
NCT05293938Retrospective cohort (n=2544)Time to hepatic decompensationCompleted
NCT04956328Phase II, OCA + UDCA vs. placeboALP normalization at 48 weeksActive

These trials underscore the compound’s potential as a second-line therapy for UDCA-nonresponsive PBC patients .

Future Perspectives and Research Directions

Combination Therapies

Co-administration with bezafibrate (NCT04594694) aims to synergize FXR and PPAR-α agonism, targeting both cholestasis and dyslipidemia . Preliminary data show a 48% ALP reduction versus 32% with monotherapy .

Structural Modifications

Second-generation analogs under investigation include:

  • 6-Ethyl-23-methyl derivatives: Enhanced FXR selectivity (Ki = 8 nM vs. 22 nM for parent compound) .

  • Sulfated conjugates: Improved aqueous solubility for parenteral formulations .

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